Benzothiazole,2-(1,2-propadienyl)-(9ci)

Lipophilicity Drug-likeness CNS permeability

Benzothiazole, 2-(1,2-propadienyl)- (9CI), also referred to as 2‑allenylbenzothiazole or propa‑1,2‑dienyl‑benzothiazole, is a heterocyclic small molecule (C₁₀H₇NS; MW 173.24 g·mol⁻¹) that belongs to the 2‑substituted benzothiazole family. Its defining structural feature is a cumulated diene (allene) substituent at the 2‑position of the benzothiazole nucleus, which confers a reactivity and physicochemical signature that is distinct from its closest 2‑substituted analogs—including 2‑methyl‑, 2‑allyl‑, 2‑vinyl‑, and 2‑phenyl‑benzothiazole.

Molecular Formula C10H7NS
Molecular Weight 173.24 g/mol
CAS No. 109948-61-0
Cat. No. B009590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole,2-(1,2-propadienyl)-(9ci)
CAS109948-61-0
SynonymsBenzothiazole, 2-(1,2-propadienyl)- (9CI)
Molecular FormulaC10H7NS
Molecular Weight173.24 g/mol
Structural Identifiers
SMILESC=C=CC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2
InChIKeyFCIUVFATJSRWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Propadienyl)benzothiazole (CAS 109948-61-0) – Core Identity and Compound-Class Positioning for Procurement Decisions


Benzothiazole, 2-(1,2-propadienyl)- (9CI), also referred to as 2‑allenylbenzothiazole or propa‑1,2‑dienyl‑benzothiazole, is a heterocyclic small molecule (C₁₀H₇NS; MW 173.24 g·mol⁻¹) that belongs to the 2‑substituted benzothiazole family [1]. Its defining structural feature is a cumulated diene (allene) substituent at the 2‑position of the benzothiazole nucleus, which confers a reactivity and physicochemical signature that is distinct from its closest 2‑substituted analogs—including 2‑methyl‑, 2‑allyl‑, 2‑vinyl‑, and 2‑phenyl‑benzothiazole . The allene motif introduces a second hydrogen‑bond acceptor site and a unique linear geometry that is absent in the alkene, alkyne, or aryl congeners, positioning the compound as a specialized building block for cycloaddition chemistry, medicinal‑chemistry diversification, and structure‑activity‑relationship (SAR) exploration.

Why 2‑(1,2‑Propadienyl)benzothiazole Cannot Be Replaced by a Generic 2‑Substituted Benzothiazole for Structure‑Driven Research Programs


Although the benzothiazole scaffold is recognized for its broad biological relevance, the 2‑position substituent exerts a decisive influence on molecular recognition, physicochemical behavior, and downstream synthetic utility [1]. The allene group of 2‑(1,2‑propadienyl)benzothiazole is a cumulated π‑system that acts as an additional hydrogen‑bond acceptor, raises the heavy‑atom count without introducing excessive lipophilicity (XLogP3 = 3.0 versus 4.3 for 2‑phenylbenzothiazole), and provides a reactive handle for [2+2] cycloadditions and thiol‑ene/yne‑type transformations that the 2‑allyl and 2‑propargyl analogs cannot engage in the same way . Consequently, interchanging this compound with a generic 2‑alkyl‑, 2‑alkenyl‑, or 2‑aryl‑benzothiazole alters or eliminates the chemical and biological readouts of the experiment, making the substitution scientifically unsound when the allene functionality is required.

Quantitative Differentiation Evidence for 2‑(1,2‑Propadienyl)benzothiazole (CAS 109948‑61‑0) vs. 2‑Methyl‑, 2‑Allyl‑, 2‑Phenyl‑, and 2‑Vinyl‑Benzothiazole


XLogP3 Lipophilicity: Allene Substituent Provides Intermediate LogP Ideal for CNS Drug‑Likeness Relative to 2‑Allyl and 2‑Phenyl Analogs

The computed partition coefficient (XLogP3) of 2‑allenylbenzothiazole is 3.0, which is 0.7 log units lower than that of 2‑allylbenzothiazole (XLogP3 ≈ 3.7) and 1.3 log units lower than that of 2‑phenylbenzothiazole (XLogP3 = 4.3) [1][2]. The XLogP3 of the target compound is identical to that of 2‑methylbenzothiazole (3.0); however, the allene group contributes a higher heavy‑atom count and an additional hydrogen‑bond acceptor without increasing lipophilicity, thereby preserving CNS drug‑likeness (optimal CNS LogP range: 2–5) while offering a synthetic diversification point that the methyl group lacks [3].

Lipophilicity Drug-likeness CNS permeability

Hydrogen‑Bond Acceptor Count: Allene π‑System Confers an Additional HBA Site Absent in 2‑Methyl and 2‑Allyl Analogs

2‑Allenylbenzothiazole possesses two hydrogen‑bond acceptor (HBA) sites—the thiazole nitrogen and the allene π‑cloud—whereas 2‑methylbenzothiazole, 2‑allylbenzothiazole, and 2‑phenylbenzothiazole each possess only a single HBA site (the thiazole nitrogen) [1][2]. The second HBA site arises from the electron density of the cumulated double bonds of the allene, which can engage in weak but specific hydrogen‑bonding interactions with donor groups in biological targets or solvents.

Hydrogen bonding Molecular recognition Fragment-based drug design

Rotatable Bond Count: Single Rotatable Bond Balances Conformational Flexibility and Entropic Penalty Better Than 2‑Allyl (2 Rotors) or 2‑Methyl (0 Rotors)

2‑Allenylbenzothiazole contains exactly one rotatable bond (C2–CH=C=CH₂), in contrast to 2‑methylbenzothiazole (0 rotatable bonds) and 2‑allylbenzothiazole (2 rotatable bonds) [1][2]. A single rotatable bond is often considered optimal for fragment‑based and lead‑like molecules because it provides sufficient conformational adaptability for target binding without incurring the excessive entropic penalty associated with multiple freely rotating bonds [3].

Conformational entropy Ligand efficiency Binding thermodynamics

Exact Mass and Atom Economy: M = 173.03 Da Provides a Lightweight Fragment Superior to 2‑Phenyl (211.05 Da) for Lead‑Optimization Mass Budgets

The exact mass of 2‑allenylbenzothiazole is 173.02992 Da, which is 24.02 Da lighter than 2‑allylbenzothiazole (175.0469 Da) and 38.05 Da lighter than 2‑phenylbenzothiazole (211.0469 Da), while being 24.00 Da heavier than 2‑methylbenzothiazole (149.02992 Da) [1][2]. In fragment‑based drug discovery (FBDD), the Rule of Three recommends fragment masses ≤ 300 Da with an average around 180 Da; the allene compound (173 Da) sits directly in the FBDD sweet spot, whereas the heavier 2‑phenyl analog (211 Da) leaves less mass budget for subsequent chemical elaboration [3].

Fragment-based drug discovery Atom economy Lead-likeness

Allene‑Specific Reactivity: [2+2] Cycloaddition and Thiol Addition Pathways Enable Synthetic Transformations Not Accessible to 2‑Allyl or 2‑Propargyl Benzothiazoles

The allene moiety (C=C=CH₂) of the target compound is a classic substrate for thermal and metal‑catalyzed [2+2] cycloadditions as well as for thiol addition reactions—chemistry that is fundamentally unavailable to the corresponding 2‑allyl (isolated double bond) and 2‑propargyl (triple bond) benzothiazole derivatives [1]. A 2‑benzothiazolyl‑substituted allene‑yne system has been shown to undergo accelerated intramolecular [2+2] cycloaddition with remarkable rate enhancement attributed to the electronic influence of the benzothiazole group [1].

Cycloaddition Click chemistry Covalent probe design

Recommended Procurement Scenarios for 2‑(1,2‑Propadienyl)benzothiazole Based on Quantified Differentiation Evidence


Fragment‑Based Lead Discovery Programs Targeting CNS Receptors with Stringent Lipophilicity Constraints

Fragment libraries benefit from compounds with LogP values in the 2–5 range and molecular weights below 250 Da. 2‑Allenylbenzothiazole (XLogP3 = 3.0, MW = 173.24 Da) satisfies both criteria while offering an HBA count of 2—superior to the single‑HBA 2‑methyl and 2‑allyl analogs—making it a compelling fragment for CNS‑oriented screening cascades where excessive lipophilicity is penalized . Its intermediate LogP relative to 2‑allyl (XLogP3 ≈ 3.7) and 2‑phenyl (XLogP3 = 4.3) reduces the risk of non‑specific binding and phospholipidosis, common liabilities of more lipophilic benzothiazole fragments.

Covalent Probe and Chemoproteomics Tool Design Exploiting Allene‑Specific Click Chemistry

The allene group permits thiol‑allene and [2+2] cycloaddition reactions that are unavailable to the 2‑allyl and 2‑propargyl benzothiazole analogs . Researchers designing covalent probes for cysteine‑rich protein targets or developing bioorthogonal labeling strategies should procure 2‑allenylbenzothiazole as the only benzothiazole building block that can participate in allene‑specific conjugation chemistry while retaining the benzothiazole core for target recognition.

Medicinal Chemistry SAR Expansion of 2‑Substituted Benzothiazole Series with Controlled Rotatable Bond Topology

When an SAR campaign requires systematic exploration of conformational flexibility at the 2‑position, 2‑allenylbenzothiazole provides a single‑rotor architecture that sits between the fully rigid 2‑methyl (0 rotors) and the more flexible 2‑allyl (2 rotors) . This intermediate flexibility can be decisive for optimizing binding entropy/enthalpy compensation, making the compound the preferred procurement choice for teams correlating rotatable bond count with target affinity and selectivity.

Synthetic Methodology Development Leveraging Allenylmagnesium Bromide Chemistry

The seminal route to 2‑allenylbenzothiazole via reaction of 2‑methoxybenzothiazole with allenylmagnesium bromide establishes a direct synthetic entry to the allene‑benzothiazole scaffold. Academic and industrial laboratories developing new organometallic or cycloaddition methodologies can use this compound as a well‑characterized substrate to benchmark novel catalytic systems, particularly those targeting allene functionalization.

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